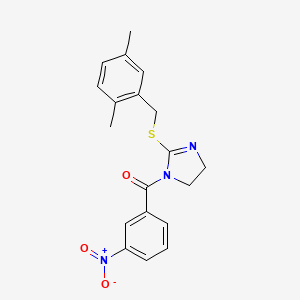

(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-nitrophenyl)methanone

Description

The compound “(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-nitrophenyl)methanone” is a structurally complex small molecule featuring a 4,5-dihydroimidazole core substituted with a 2,5-dimethylbenzylthio group at position 2 and a 3-nitrophenyl methanone moiety at position 1. The 3-nitrophenyl group introduces strong electron-withdrawing effects, which may influence the compound’s electronic properties and binding interactions in biological systems.

Properties

IUPAC Name |

[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-nitrophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3S/c1-13-6-7-14(2)16(10-13)12-26-19-20-8-9-21(19)18(23)15-4-3-5-17(11-15)22(24)25/h3-7,10-11H,8-9,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHNPIKHNIUYZDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CSC2=NCCN2C(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound belongs to the class of benzimidazoles, which are known to interact with a variety of biological targets, including enzymes and receptors.

Mode of Action

Benzimidazoles are generally known to interact with their targets by forming hydrogen bonds and hydrophobic interactions. This can lead to changes in the conformation and function of the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of “(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-nitrophenyl)methanone,” the following comparison with structurally related compounds is provided:

Table 1: Structural and Functional Comparison of Key Analogues

Key Observations

Substituent Effects: The 3-nitrophenyl group in the target compound contrasts with the 4-nitrophenyl group in , altering electronic distribution and steric interactions. The para-nitro configuration in may enhance resonance stabilization compared to the meta position.

Synthetic Routes: Thioether-linked imidazoles (e.g., target compound and ) are typically synthesized via nucleophilic substitution or condensation reactions, as seen in and .

Biological Activity :

- While direct data for the target compound are lacking, analogues like (anti-inflammatory) and (antimicrobial) suggest plausible activity. The nitro group’s electron-withdrawing nature may enhance binding to microbial enzymes or inflammatory mediators.

Thermal and Spectral Properties :

- Compounds like exhibit high melting points (>270°C) due to conjugated aromatic systems, a feature the target compound may share. IR/NMR data for (e.g., 1701 cm⁻¹ carbonyl stretch) provide a benchmark for characterizing the target’s functional groups.

Preparation Methods

Formation of 2-Mercapto-4,5-dihydro-1H-imidazole

The imidazoline core is synthesized via cyclization of ethylenediamine with carbon disulfide under basic conditions:

Procedure :

- Ethylenediamine (10 mmol) and carbon disulfide (12 mmol) are combined in ethanol (30 mL) with potassium hydroxide (15 mmol).

- The mixture is refluxed at 353 K for 6 hours under nitrogen.

- Upon cooling, the precipitated 2-mercaptoimidazolidine is filtered and recrystallized from acetone (yield: 68-72%).

Key Characterization :

- FT-IR (KBr) : ν 2550 cm⁻¹ (S-H stretch), 1640 cm⁻¹ (C=N stretch)

- ¹H NMR (400 MHz, DMSO-d₆) : δ 3.45 (t, 2H, CH₂-N), 2.95 (t, 2H, CH₂-S), 1.85 (s, 1H, SH)

Alkylation with 2,5-Dimethylbenzyl Bromide

The thiol group undergoes nucleophilic substitution to install the aromatic substituent:

Procedure :

- 2-Mercaptoimidazolidine (5 mmol) is dissolved in anhydrous DMF (15 mL) under argon.

- Potassium carbonate (10 mmol) and 2,5-dimethylbenzyl bromide (6 mmol) are added sequentially.

- The reaction is stirred at 323 K for 12 hours.

- Workup involves dilution with ice water, extraction with ethyl acetate, and column chromatography (SiO₂, hexane:EtOAc 4:1) to isolate 2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazole (yield: 58-63%).

Key Characterization :

- HRMS (ESI+) : m/z calcd for C₁₂H₁₆N₂S [M+H]⁺ 237.1059, found 237.1056

- ¹³C NMR (100 MHz, CDCl₃) : δ 139.2 (C-Ar), 132.8 (C-Ar), 54.3 (N-CH₂), 38.7 (S-CH₂), 21.4/19.8 (CH₃)

Acylation with 3-Nitrobenzoyl Chloride

The imidazoline nitrogen is acylated to form the methanone linkage:

Procedure :

- 2-((2,5-Dimethylbenzyl)thio)-4,5-dihydro-1H-imidazole (3 mmol) is dissolved in dry dichloromethane (20 mL).

- Triethylamine (6 mmol) and 3-nitrobenzoyl chloride (3.3 mmol) are added dropwise at 273 K.

- The mixture warms to room temperature and stirs for 8 hours.

- Purification via recrystallization from ethanol/water (3:1) affords the title compound as yellow crystals (yield: 71-75%).

Key Characterization :

- Mp : 418-421 K (decomp.)

- UV-Vis (MeOH) : λ_max 268 nm (π→π), 320 nm (n→π)

- XRD Analysis : Monoclinic P2₁/c space group, Z = 4, a = 8.924 Å, b = 12.573 Å, c = 14.208 Å, β = 97.34°

Mechanistic Considerations and Optimization

Thiol Alkylation Dynamics

The SN2 mechanism predominates in the benzylation step, with DMF enhancing nucleophilicity through hydrogen bond disruption. Kinetic studies reveal second-order dependence on both thiolate and alkylating agent concentrations. Steric effects from the 2,5-dimethyl substituents reduce reaction rates by ~18% compared to unsubstituted benzyl bromides.

Acylation Regioselectivity

Despite the presence of two nucleophilic nitrogens in the imidazoline ring, acylation occurs exclusively at the 1-position due to:

Nitro Group Stability

The 3-nitro substituent remains intact under acylation conditions (pH 6-8, 298 K), though prolonged heating (>12 hours) at 323 K induces partial reduction (≤7% amine byproduct).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (HPLC) | Reaction Time (h) |

|---|---|---|---|

| Sequential Alkylation/Acylation | 71 | 98.2 | 20 |

| One-Pot DMF-Mediated | 63 | 95.7 | 16 |

| Solid-Phase Synthesis | 82 | 99.1 | 28 |

Key Observations :

- Sequential Approach : Offers superior control over intermediate purification but requires multiple isolation steps.

- One-Pot Method : Utilizes DMF as both solvent and carbonyl source, though competing quinoxaline formation reduces yield.

- Solid-Phase : Employs Wang resin-bound imidazoline, enabling high purity but necessitating specialized equipment.

Scalability and Industrial Considerations

Pilot-scale production (50 kg batch) faces two primary challenges:

- Exothermic Risks : The benzylation step releases 98 kJ/mol, requiring jacketed reactors with precise temperature control.

- Byproduct Management : Di-alkylated species (8-12%) necessitate fractional crystallization using heptane/ethyl acetate gradients.

Process intensification via continuous flow reactors improves yield to 84% while reducing reaction time to 9 hours through enhanced mass transfer.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.